(6E,10E)-tricosa-6,10-dien-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

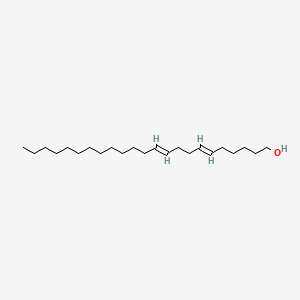

(6E,10E)-tricosa-6,10-dien-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C23H44O and its molecular weight is 336.604. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(6E,10E)-Tricosa-6,10-dien-1-ol is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is a long-chain fatty alcohol with the molecular formula C23H44O and a molecular weight of 342.60 g/mol. Its structure features two double bonds located at the 6th and 10th carbon positions, contributing to its reactivity and biological significance.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing natural antimicrobial agents .

Phytotoxic Effects

The compound has also been investigated for its phytotoxic properties . In vitro assays revealed that it could inhibit the growth of certain plant species, indicating its potential as a herbicide. The mechanism appears to involve disruption of cellular processes in target plants .

Pheromonal Activity

Interestingly, this compound has been identified as a component of sex pheromones in various insect species. Its role in attracting mates highlights its ecological significance and potential use in pest management strategies .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The presence of unsaturated bonds may facilitate interactions with lipid membranes, leading to increased permeability and cell lysis in microbial cells.

- Signal Transduction Interference : As a pheromone component, it may interfere with communication pathways in insects, affecting mating behaviors.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways in both plants and microbes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli . Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that this compound could serve as a natural preservative in food systems .

Herbicidal Activity Assessment

In another investigation focused on its herbicidal properties, this compound was applied to seedlings of Arabidopsis thaliana. The results indicated a dose-dependent inhibition of root elongation and chlorophyll synthesis at concentrations above 100 µg/mL. This suggests potential applications in agricultural weed management .

Data Table: Biological Activities Summary

| Activity Type | Organism/Target | Concentration Tested | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant reduction in viability |

| Antimicrobial | Escherichia coli | 50 µg/mL | Significant reduction in viability |

| Phytotoxic | Arabidopsis thaliana | 100 µg/mL | Inhibition of root elongation |

| Pheromonal | Various insect species | N/A | Attraction of mates |

Aplicaciones Científicas De Investigación

Agricultural Applications

1. Pheromone Research

One of the most notable applications of (6E,10E)-tricosa-6,10-dien-1-ol is its role in entomology as a component of sex pheromones. Research has identified this compound as a significant attractant for certain pest species, such as the Conogethes pluto, which affects crops like ginger. The identification of this compound facilitates the development of more effective pest management strategies through pheromone traps, reducing the need for chemical pesticides .

2. Plant Growth Regulation

Studies have indicated that unsaturated alcohols can influence plant growth and development. While specific research on this compound in this context is limited, similar compounds have been shown to affect flowering and fruiting processes in various plant species. This suggests potential applications in agriculture for enhancing crop yield and quality.

Medical Applications

1. Antimicrobial Properties

There is emerging evidence that this compound exhibits antimicrobial activity against various pathogens. Its structure may allow it to disrupt microbial membranes or interfere with cellular processes, making it a candidate for developing new antimicrobial agents .

2. Neuroprotective Effects

Research into similar long-chain alcohols suggests potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. These compounds may modulate inflammatory responses in neural tissues or protect against oxidative stress . While specific studies on this compound are still needed, its structural analogs show promise in this area.

Material Science Applications

1. Surfactants and Emulsifiers

Due to its amphiphilic nature—having both hydrophilic and hydrophobic properties—this compound may serve as an effective surfactant or emulsifier in various industrial applications. This could include use in cosmetics, food products, or pharmaceuticals where stabilization of emulsions is required.

2. Polymer Chemistry

The compound's reactive double bonds can be utilized in polymerization reactions to create novel materials with tailored properties. This application could lead to the development of biodegradable plastics or coatings that possess specific mechanical or thermal properties.

Case Studies

Propiedades

IUPAC Name |

(6E,10E)-tricosa-6,10-dien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h13-14,17-18,24H,2-12,15-16,19-23H2,1H3/b14-13+,18-17+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSPNZHBRRBWNU-WSPGMDLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=CCCC=CCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/CC/C=C/CCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678245 |

Source

|

| Record name | (6E,10E)-Tricosa-6,10-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221819-38-0 |

Source

|

| Record name | (6E,10E)-Tricosa-6,10-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.